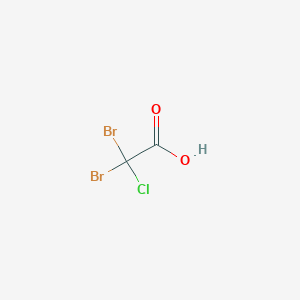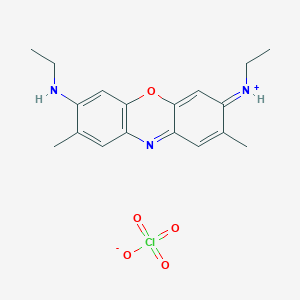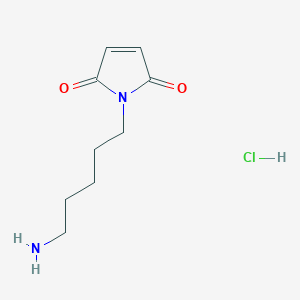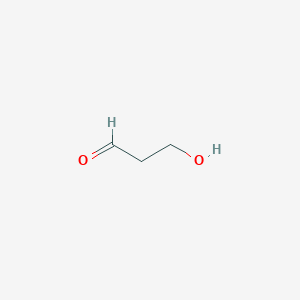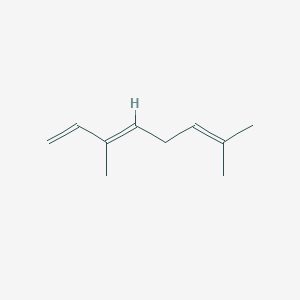
2-Phenylpropane-2-thiol
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiols and thiolate ligands, including those related to 2-Phenylpropane-2-thiol, involves various chemical strategies. One approach involves the synthesis of 2-phenylpyridine gold(III) complexes with various thiolate ligands, showcasing the versatility of thiol-based compounds in forming complex structures (Fan et al., 2003). Another method reported the synthesis of (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol from L-phenylalanine, highlighting the steps involved in the protection, mesylation, and thiolation of amino acids (Sun Ru et al., 2004).
Molecular Structure Analysis
The molecular structure of thiols and their complexes plays a crucial role in their chemical behavior. The crystal structure analysis of gold-thiolate complexes reveals square-planar coordination around the gold atom, indicating the strong influence of the sulfur atom in the ligand's orientation (Fan et al., 2003). Such structural insights are fundamental in understanding the reactivity and potential applications of these compounds.
Chemical Reactions and Properties
Thiols participate in various chemical reactions, including addition reactions with allenylnitriles and phenylpropynenitriles, leading to the formation of conjugated and unconjugated nitriles, thiazolines, and benzothiazoles (Landor et al., 1984). These reactions underscore the versatility of thiols in organic synthesis, particularly in constructing heterocyclic compounds.
Physical Properties Analysis
The physical properties of thiols and thiol-containing compounds are influenced by their molecular structure. For instance, the synthesis and characterization of thiol-ene functionalized siloxanes indicate how the structural composition affects the material properties of networks formed through thiol-ene photopolymerization (Cole & Bowman, 2012). These findings are crucial for the development of materials with desired mechanical and thermal properties.
Chemical Properties Analysis
The chemical properties of thiols, such as their reactivity towards electrophiles, base or acid-catalyzed reactions, and participation in click chemistry, are central to their utility in organic synthesis and materials science. The Lewis acid-catalyzed reaction of aliphatic thiols with thiophosgene is an example of the specific reactivity of thiols in forming disulfides and other sulfur-containing compounds (Nilsson, 1974).
Aplicaciones Científicas De Investigación
Antioxidant and Pro-oxidant Effects
Research has demonstrated the dual role of thiolic compounds as antioxidants and pro-oxidants, depending on the context of their application. For instance, the study of N-acetyl-l-cysteine (NAC) and glutathione (GSH) has shown their capability to either suppress or enhance oxidative actions, highlighting the nuanced balance between their antioxidant and pro-oxidant functions in biological systems (Sagristá et al., 2002).
Synthesis and Electrochemical Behavior
The synthesis of derivatives such as (S)-3-Phenylpropane-2-tert-butoxycarbonylamino-1-thiol showcases the adaptability of thiolic compounds in the creation of new molecules with potential applications in electrochemistry and materials science. The study on the self-assembly of these compounds on gold electrodes and their electrochemical behavior opens avenues for their use in nanotechnology and sensor development (Sun Ru et al., 2004).
Chiroptical Properties in Nanoclusters
In the realm of nanotechnology, chiral 38-gold-atom nanoclusters synthesized with 2-phenylpropane-1-thiol ligands have exhibited unique chiroptical properties. These findings suggest significant potential for applications in chiral sensing, catalysis, and the development of optically active materials (Qian Xu et al., 2014).
Anticancer Evaluation
The synthesis and evaluation of thiourea, carbamimidothioic acid, oxazole, oxazolidine, and 2-amino-1-phenylpropyl-2-chloroacetate derivatives, derived from L-norephedrine, have demonstrated promising anticancer activities. These studies underscore the potential of thiolic compounds in the development of novel anticancer agents (Maged S. Abdel-Kader et al., 2016).
Electroluminescent Properties in PLEDs
The creation of dinuclear platinum complexes containing thiolic and other ligands has led to significant advancements in the field of optoelectronics. These complexes have shown high efficiency and stability as electroluminescent materials in polymer light-emitting diodes (PLEDs), demonstrating the role of thiolic compounds in enhancing the performance of electronic devices (Wenjing Xiong et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenylpropane-2-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-9(2,10)8-6-4-3-5-7-8/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDRVMIJNFZLMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433366 | |
| Record name | 2-phenylpropane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpropane-2-thiol | |
CAS RN |
16325-88-5 | |
| Record name | 2-phenylpropane-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70433366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpropane-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



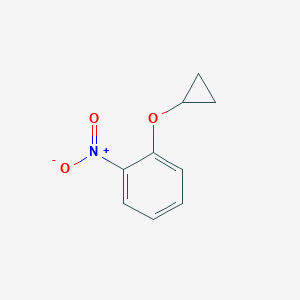

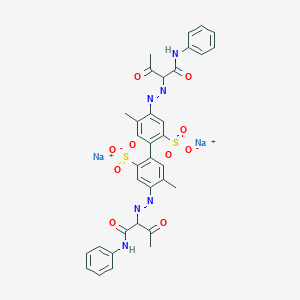
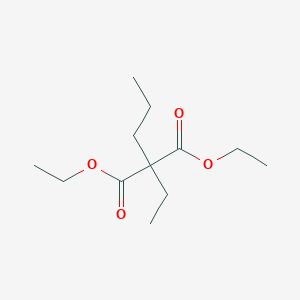
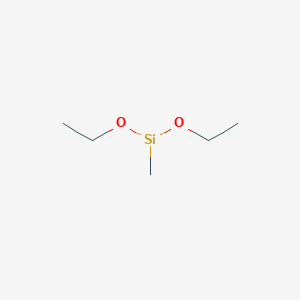
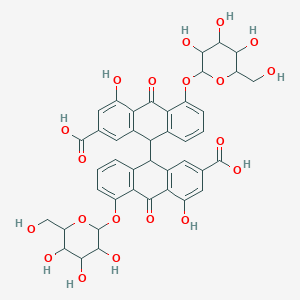

![3-[3-(Carboxymethyl)phenyl]benzoic acid](/img/structure/B37035.png)
